Argentilactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

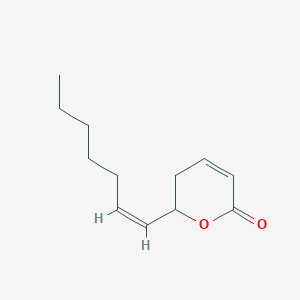

Argentilactone, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Argentilactone has garnered attention for its potent antifungal properties against various species of Paracoccidioides, a genus of fungi responsible for paracoccidioidomycosis, a significant health concern in certain regions.

- Mechanism of Action : Research indicates that this compound inhibits the activity of key enzymes involved in fungal metabolism, such as isocitrate lyase, which is crucial for the glyoxylate cycle. This inhibition leads to altered metabolic pathways in the fungus, promoting oxidative stress and affecting cell wall biosynthesis .

- Cytotoxicity Studies : Notably, this compound demonstrated minimal cytotoxic effects on human cells (MRC5) at concentrations effective against fungal cells, indicating its potential as a safe therapeutic agent .

Table 1: Antifungal Efficacy of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Paracoccidioides brasiliensis | 36 μg/ml | 72 μg/ml |

| Paracoccidioides lutzii | 4.5 μg/ml | 9 μg/ml |

| Candida albicans | 15 μg/ml | 30 μg/ml |

| Cryptococcus neoformans | 12 μg/ml | 24 μg/ml |

Molecular Targets and Proteomic Analysis

Recent studies have employed proteomic approaches to elucidate the molecular targets of this compound within fungal cells.

- Chemoproteomics : Using affinity chromatography, researchers identified over 100 proteins that interact with this compound. These proteins are involved in various metabolic pathways, including glycolysis and the tricarboxylic acid cycle .

- Transcriptional Response : Transcriptomic analyses revealed that exposure to this compound resulted in the upregulation of genes associated with stress response and defense mechanisms while downregulating those involved in cell cycle progression and metabolism .

Table 2: Proteomic Changes Induced by this compound

| Protein Category | Upregulated Genes | Downregulated Genes |

|---|---|---|

| Metabolism | sod, hsp90 | ccp, rb |

| Stress Response | sod, hsp90 | - |

| Cell Cycle | - | cyclin, cdk |

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- In Vivo Studies : In animal models, this compound administration led to reduced fungal load in infected tissues without significant side effects, supporting its use as a potential antifungal treatment .

- Combination Therapy : Preliminary studies suggest that combining this compound with other antifungal agents may enhance efficacy and reduce resistance development among pathogenic fungi .

Analyse Chemischer Reaktionen

Key Synthetic Reactions

Wittig Olefination forms the C7-C8 double bond during synthesis:

This step establishes the lactone’s core structure with 70% yield under standard Wittig conditions .

Oxidative Cyclization finalizes the lactone ring:

Biocatalytic Interactions

This compound disrupts fungal metabolism through enzyme inhibition:

Target Enzymes in Paracoccidioides spp.

These interactions induce metabolic rerouting to β-oxidation pathways, evidenced by lipid depletion studies .

Stereochemical Modifications

Asymmetric Synthesis from D-Glucose involves:

-

Benzylidene Protection : 90% yield using α,α-dimethoxytoluene .

-

2,3-Dideoxygenation : Iodoform/imidazole/PPh₃ system (87% yield) .

Critical stereochemical outcomes:

-

C5 (S) and C6 (R) configurations via Evans’ chiral auxiliaries .

-

Benzoyl protection directs β-face reactivity in subsequent steps .

Stability and Degradation

This reactivity profile positions this compound as both a synthetic challenge and a bioactive scaffold. Its enzymatic inhibition mechanisms continue to inform antifungal drug development .

Eigenschaften

Molekularformel |

C12H18O2 |

|---|---|

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

2-[(Z)-hept-1-enyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h6-8,10-11H,2-5,9H2,1H3/b8-6- |

InChI-Schlüssel |

DSPGZXFLJQTNDA-VURMDHGXSA-N |

Isomerische SMILES |

CCCCC/C=C\C1CC=CC(=O)O1 |

Kanonische SMILES |

CCCCCC=CC1CC=CC(=O)O1 |

Synonyme |

argentilactone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.